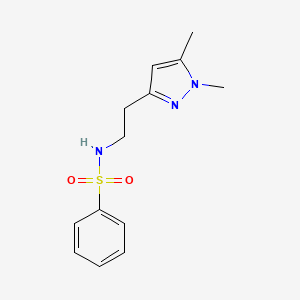

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVHMAPONUEUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Synthesis

The 1,5-dimethylpyrazole ring is constructed via a cyclocondensation reaction:

- Reaction conditions : Acetylacetone (2.0 mmol) and methylhydrazine (2.2 mmol) are refluxed in ethanol (50 mL) at 80°C for 6 hours.

- Workup : The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 1,5-dimethyl-1H-pyrazol-3-ol.

Ethylamine functionalization :

Sulfonylation Reaction

The amine intermediate is coupled with benzenesulfonyl chloride under basic conditions:

- Procedure : 1,5-Dimethyl-1H-pyrazol-3-ylethylamine (1.0 mmol) is dissolved in THF (10 mL) with triethylamine (1.5 mmol). Benzenesulfonyl chloride (1.2 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and dried over MgSO₄. The crude product is recrystallized from ethanol to yield the target compound.

Key parameters :

| Parameter | Value | Source Reference |

|---|---|---|

| Temperature | 0°C → room temperature | |

| Reaction time | 2 hours | |

| Yield | 68–75% |

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and reproducibility:

- Catalytic improvements : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates by 30%.

- Solvent recycling : Ethanol is recovered via distillation, reducing waste.

- Process control : Automated pH adjustment during sulfonylation minimizes side reactions.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined method combines pyrazole formation and sulfonylation in a single vessel:

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) shortens reaction time to 30 minutes, achieving 70% yield.

Analytical Characterization

Spectroscopic data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 6.21 (s, 1H, pyrazole), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.23 (s, 3H, CH₃).

- IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).

Purity assessment :

Challenges and Troubleshooting

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

Antileishmanial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those with benzenesulfonamide moieties, in treating leishmaniasis, a significant neglected tropical disease. A study demonstrated that derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide exhibited notable activity against Leishmania infantum and Leishmania amazonensis. The compounds showed lower cytotoxicity compared to traditional treatments like pentamidine, indicating their potential as safer alternatives for leishmaniasis treatment .

Key Findings:

- Active Compounds: Specific derivatives demonstrated IC50 values around 0.059 mM against L. infantum.

- Mechanism Insights: Molecular modeling suggested that modifications in electronic properties and lipophilicity could enhance interactions with the target parasite .

Antidiabetic Properties

The compound has also been explored for its antidiabetic effects. Research involving sulfonamide derivatives has shown promising results in lowering blood glucose levels in diabetic models. For instance, certain benzenesulfonamide derivatives were tested in streptozotocin-induced diabetic rats, yielding significant reductions in blood glucose levels compared to standard treatments like glibenclamide .

Study Highlights:

- Efficacy: Some compounds exhibited remarkable hypoglycemic properties, significantly reducing blood glucose levels.

- Comparative Analysis: The effectiveness of these derivatives was benchmarked against established antidiabetic agents, showcasing their potential as viable alternatives .

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazole-based compounds have been a focal point in cancer research. A synthesis of new 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives revealed their potential cytotoxicity against various cancer cell lines. The study aimed to evaluate the structure-activity relationship (SAR) to optimize the anticancer activity of these compounds .

Research Insights:

- Cytotoxic Activity: Several synthesized derivatives displayed significant cytotoxic effects across different cancer cell lines.

- Structure Optimization: Variations in the chemical structure led to differences in biological activity, emphasizing the importance of SAR studies in drug development .

Summary of Biological Activities

The following table summarizes the biological activities and findings related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide and its derivatives:

Mecanismo De Acción

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The pyrazole ring and sulfonamide group play crucial roles in the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Research Findings and Implications

- Structural Complexity vs. The target compound’s simpler structure may prioritize solubility and metabolic stability .

- Functional Group Impact : Sulfonamides generally exhibit stronger hydrogen bonding than carboxamides, influencing membrane permeability and target binding .

Actividad Biológica

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzenesulfonamide moiety linked to a 1,5-dimethyl-1H-pyrazole group. This structural configuration is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following key findings summarize its effects:

- Cytotoxicity : In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related pyrazole compounds showed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, indicating strong potential as anticancer agents .

- Mechanism of Action : The compound is believed to modulate autophagy and inhibit mTORC1 signaling pathways. This dual action disrupts cellular homeostasis in cancer cells, leading to increased apoptosis under nutrient-deprived conditions .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties:

- COX Inhibition : Some studies report that related compounds act as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation. For instance, certain pyrazole derivatives demonstrated significant inhibition percentages compared to traditional NSAIDs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The following table summarizes key SAR insights:

| Modification | Effect on Activity |

|---|---|

| Substituents on the pyrazole | Altered potency against cancer cells |

| Variations in sulfonamide group | Impact on COX inhibition efficacy |

| Chain length variations | Changes in solubility and bioavailability |

Case Studies

- MIA PaCa-2 Cell Line Study : A study assessing the effects of pyrazole derivatives on MIA PaCa-2 cells found that specific compounds significantly reduced cell viability and induced apoptosis through mTORC1 pathway inhibition .

- In Vivo Studies : Animal models treated with related pyrazole compounds exhibited reduced tumor growth and improved survival rates compared to control groups, suggesting that these compounds may effectively target tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or enol ethers.

- Step 2 : Introduction of the ethyl linker through alkylation or nucleophilic substitution.

- Step 3 : Sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

Key intermediates include 1,5-dimethyl-1H-pyrazole-3-ethylamine and activated sulfonamide precursors. Purification often employs column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding patterns (e.g., using SHELX software for refinement) .

- NMR Spectroscopy : Confirms proton and carbon environments (¹H NMR for methyl groups, aromatic protons; ¹³C NMR for carbonyl and sulfonamide signals) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- UV-Vis and FTIR : Identifies electronic transitions (e.g., π→π* in pyrazole) and functional groups (e.g., S=O stretching in sulfonamide) .

Q. What are the key structural features influencing its physicochemical properties?

- Answer :

- Pyrazole Ring : Planar structure with two methyl groups at positions 1 and 5, contributing to steric effects and metabolic stability .

- Sulfonamide Group : Enhances solubility via hydrogen bonding and influences bioactivity (e.g., COX-2 inhibition in related compounds) .

- Ethyl Linker : Provides conformational flexibility for target binding .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound in therapeutic applications?

- Methodological Answer :

- Substitution on Pyrazole : Methyl groups at positions 1 and 5 reduce metabolic degradation (e.g., CYP450 interactions) .

- Sulfonamide Position : Para-substitution on benzene enhances target affinity (e.g., COX-2 selectivity in celecoxib analogs) .

- Linker Optimization : Ethyl spacers balance flexibility and rigidity; shorter/longer linkers may alter binding kinetics .

- Computational Modeling : DFT or molecular docking predicts electronic effects (e.g., charge distribution on sulfonamide) and binding modes .

Q. How do crystallographic studies inform the compound’s molecular interactions in solid-state or enzyme binding?

- Answer :

- Hydrogen Bonding : Etter’s graph-set analysis reveals motifs (e.g., N–H···O=S interactions) stabilizing crystal packing .

- Intermolecular Forces : Van der Waals interactions between methyl groups and aromatic rings influence lattice stability .

- Enzyme Binding : Sulfonamide oxygen atoms often coordinate with active-site residues (e.g., Arg120 in COX-2), as seen in related structures .

Q. What methodologies are used to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate potency discrepancies (e.g., IC₅₀ variations due to assay conditions) .

- Selectivity Profiling : Compare off-target effects using kinase panels or proteome-wide screens .

- Metabolic Stability Assays : Liver microsome studies identify degradation pathways (e.g., oxidation of methyl groups) .

Q. How can computational approaches guide the optimization of this compound for specific targets?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.